molecular formula C7H11I B2648078 1-Ethyl-3-iodobicyclo[1.1.1]pentane CAS No. 159600-52-9

1-Ethyl-3-iodobicyclo[1.1.1]pentane

Cat. No. B2648078
CAS RN: 159600-52-9
M. Wt: 222.069
InChI Key: QWWFUEXSFHFAQA-UHFFFAOYSA-N
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Description

“1-Ethyl-3-iodobicyclo[1.1.1]pentane” is a chemical compound with the molecular formula C7H11I . It is a derivative of the bicyclo[1.1.1]pentane (BCP) unit, which is known for its special physical and chemical properties .


Synthesis Analysis

The synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, has been reported . This involves Cu (I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: InChI=1S/C7H11I/c1-2-6-3-7(8,4-6)5-6/h2-5H2,1H3 .


Chemical Reactions Analysis

The reactivity of 1-azido-3-iodobicyclo[1.1.1]pentane under “Click” Reaction Conditions has been investigated . The methodologies employed for the synthesis of different BCP triazole building blocks from this precursor involve Cu (I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .

Scientific Research Applications

Synthesis and Structural Transformation

1-Ethyl-3-iodobicyclo[1.1.1]pentane serves as a precursor in the synthesis of various structurally complex compounds. For instance, it has been used in the development of bicyclo[1.1.1]pentan-1-amine, a compound with significant medicinal chemistry applications (Goh et al., 2014). This compound also exhibits unique reactivity, such as clean reactions with t-butyllithium via a metal-halogen exchange process (Della & Taylor, 1991).

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution, leading to the formation of functionalized derivatives. The reactivity is influenced by the nature of the nucleophile and the substituent, offering pathways to synthesize diverse bicyclo[1.1.1]pentane derivatives (Adcock & Gakh, 1992).

Building Block in Molecular Synthesis

The molecule acts as a valuable building block in the synthesis of extended, rigid, rod-like molecules. Its linear geometry allows it to be used as a nonconjugated alternative to pi-conjugated rod-like building blocks (Kaleta et al., 2012).

Click Reaction and Drug Molecule Bioisosteres

In drug research, this compound is investigated as a bioisostere in drug molecules. Methods like "click" reactions and cycloaddition-Sonogashira coupling reactions have been employed to synthesize BCP triazole building blocks from this precursor (Sitte et al., 2020).

Exploration in High Energy Density Materials

Theoretical studies on polynitrobicyclo[1.1.1]pentanes, derived from compounds like this compound, indicate their potential as high energy density materials. These studies assess properties such as detonation velocities and pressures, highlighting the compound's relevance in defense applications (Ghule et al., 2011).

Mechanism of Action

The mechanism of action for the synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, involves Cu (I)-catalyzed 1,3-dipolar cycloaddition (“click”) reactions and integrated cycloaddition-Sonogashira coupling reactions .

Safety and Hazards

The safety data sheet for a similar compound, Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate, suggests that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

The BCP unit, to which “1-Ethyl-3-iodobicyclo[1.1.1]pentane” belongs, is under scrutiny as a bioisostere in drug molecules . The methodologies developed for the synthesis of different BCP triazole building blocks from one precursor, 1-azido-3-iodobicyclo[1.1.1]pentane, were further utilized for appending large chromophoric porphyrin moieties onto the BCP core . This opens up new possibilities for the development of novel drug molecules and materials.

properties

IUPAC Name

1-ethyl-3-iodobicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11I/c1-2-6-3-7(8,4-6)5-6/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWFUEXSFHFAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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